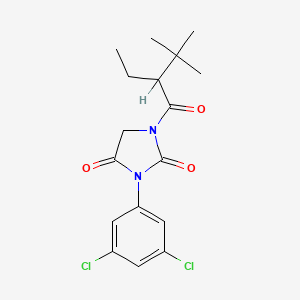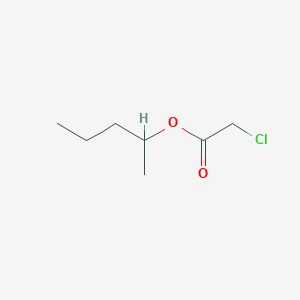![molecular formula C22H34Si2 B14352833 (Butane-1,4-diyl)bis[ethyl(methyl)phenylsilane] CAS No. 92232-63-8](/img/structure/B14352833.png)
(Butane-1,4-diyl)bis[ethyl(methyl)phenylsilane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Butane-1,4-diyl)bis[ethyl(methyl)phenylsilane] is an organosilicon compound characterized by the presence of silicon atoms bonded to phenyl groups and butane-1,4-diyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Butane-1,4-diyl)bis[ethyl(methyl)phenylsilane] typically involves the reaction of phenylsilane derivatives with butane-1,4-diyl intermediates. One common method is the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions can enhance yield and selectivity, making the process economically viable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(Butane-1,4-diyl)bis[ethyl(methyl)phenylsilane] can undergo various chemical reactions, including:
Oxidation: The silicon atoms can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the phenyl groups to more reactive intermediates.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reactive intermediates like silanes.
Substitution: Functionalized phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Butane-1,4-diyl)bis[ethyl(methyl)phenylsilane] is used as a precursor for the synthesis of advanced materials, including polymers and nanocomposites. Its unique structure allows for the creation of materials with enhanced mechanical and thermal properties.
Biology
In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its ability to undergo various chemical transformations makes it a versatile tool for designing new drugs and therapeutic agents.
Medicine
In medicine, (Butane-1,4-diyl)bis[ethyl(methyl)phenylsilane] derivatives are explored for their potential use in drug delivery systems. The silicon atoms can be functionalized to improve the solubility and bioavailability of pharmaceutical compounds.
Industry
In industry, this compound is used in the production of high-performance coatings, adhesives, and sealants. Its ability to form strong bonds with various substrates makes it ideal for applications requiring durability and resistance to harsh conditions.
Mécanisme D'action
The mechanism of action of (Butane-1,4-diyl)bis[ethyl(methyl)phenylsilane] involves its interaction with molecular targets through its silicon and phenyl groups. The silicon atoms can form strong bonds with oxygen and nitrogen atoms, while the phenyl groups can participate in π-π interactions with aromatic systems. These interactions enable the compound to exert its effects in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Butane-1,4-diyl)bis[ethyl(phenyl)silane]
- (Butane-1,4-diyl)bis[ethyl(dimethyl)phenylsilane]
- (Butane-1,4-diyl)bis[ethyl(trimethyl)phenylsilane]
Uniqueness
(Butane-1,4-diyl)bis[ethyl(methyl)phenylsilane] is unique due to its specific combination of butane-1,4-diyl and phenylsilane groups. This structure provides a balance of flexibility and rigidity, making it suitable for a wide range of applications. Its ability to undergo diverse chemical reactions further enhances its versatility compared to similar compounds.
Propriétés
Numéro CAS |
92232-63-8 |
|---|---|
Formule moléculaire |
C22H34Si2 |
Poids moléculaire |
354.7 g/mol |
Nom IUPAC |
ethyl-[4-(ethyl-methyl-phenylsilyl)butyl]-methyl-phenylsilane |
InChI |
InChI=1S/C22H34Si2/c1-5-23(3,21-15-9-7-10-16-21)19-13-14-20-24(4,6-2)22-17-11-8-12-18-22/h7-12,15-18H,5-6,13-14,19-20H2,1-4H3 |
Clé InChI |
CPUHOZKNKPMFMI-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](C)(CCCC[Si](C)(CC)C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 5-[(3-aminopropyl)amino]pentanoate](/img/structure/B14352785.png)
![2-Methyl-1-[(2-methylpent-2-EN-1-YL)sulfanyl]pent-2-ene](/img/structure/B14352788.png)
![1-Methoxy-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B14352793.png)
![N-[3-Methyl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14352795.png)
![2-(4-Fluorophenyl)benzo[H]chromen-4-one](/img/structure/B14352810.png)
![3,4,7,8-Tetrahydropyrrolo[1,2-a]pyrimidin-6(2H)-one](/img/structure/B14352813.png)




![5-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14352831.png)

